Enhanced Lipophilicity Guides Compound Prioritization for Membrane Permeability Over the 3-Methoxy Analog
The target compound exhibits a calculated partition coefficient (CLogP) of 0.8, representing a significant increase in lipophilicity compared to its direct 3-methoxy analog, 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride, which has a reported CLogP of -0.058 . This difference of approximately 0.86 log units is a direct consequence of replacing the polar methoxy substituent with a more lipophilic methyl group. A CLogP value closer to 0 for the methoxy analog indicates a marked preference for the aqueous phase, whereas the target compound's positive CLogP suggests an improved, yet still moderate, ability to partition into lipid membranes, a crucial factor for accessing intracellular targets .
| Evidence Dimension | Calculated Lipophilicity (CLogP) |
|---|---|
| Target Compound Data | CLogP = 0.8 |
| Comparator Or Baseline | 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride (EN300-27194070): CLogP = -0.058 |
| Quantified Difference | ΔCLogP = +0.858 log units (Target is approximately 7.2 times more lipophilic in silico) |
| Conditions | In silico calculation using a standard fragment-based algorithm, as reported on Enamine product pages. Both compounds are hydrochloride salts. |
Why This Matters
For medicinal chemistry programs targeting intracellular enzymes or receptors, a CLogP of 0.8 is generally more desirable for achieving cellular permeability than a CLogP near 0, enabling researchers to select the methyl-substituted scaffold early in the design process to optimize the balance between solubility and membrane transit.
